3-(2-Propoxyethoxy)piperidine hydrochloride
Description
Historical Context and Development
The discovery of 3-(2-propoxyethoxy)piperidine hydrochloride emerged from advancements in synthetic organic chemistry during the early 21st century, particularly in the optimization of piperidine derivatives for pharmaceutical applications. Piperidine itself, a six-membered heterocyclic amine, has long been a cornerstone in drug discovery due to its structural versatility. The introduction of alkoxy side chains, such as the 2-propoxyethoxy group, represented a strategic modification to enhance lipophilicity and bioavailability in target molecules.
Early synthetic routes for related piperidine hydrochlorides involved acid-catalyzed salt formation from piperidine bases, as demonstrated in methods for hexahydropyridine hydrochlorates. However, the specific synthesis of this compound required innovative approaches to regioselectively functionalize the piperidine ring while maintaining stereochemical control. Patent filings from the 2010–2020 period reveal progressive refinements in etherification and hydrochloride salt purification techniques for this class of compounds.
Classification within Piperidine Derivatives
This compound belongs to two critical chemical categories:
This compound’s dual functionality as both a substituted piperidine and a hydrochloride salt makes it particularly valuable for drug discovery programs targeting neurological and metabolic disorders.
Significance in Heterocyclic Chemistry
The molecule’s significance stems from three key attributes:
- Ring Strain Modulation : The piperidine core provides optimal balance between ring strain and conformational flexibility, enabling selective interactions with biological targets.
- Ether Linker Effects : The 2-propoxyethoxy side chain introduces steric bulk and hydrogen-bonding capabilities while maintaining metabolic stability compared to ester or amide linkages.
- Salt Formation Advantages : Hydrochloride salt formation improves crystallinity and solubility profiles, critical for purification and formulation processes.
These properties have made it a template for developing enzyme inhibitors and receptor modulators, particularly in central nervous system therapeutics.
Research Evolution and Current Trends
Recent advances (2020–2025) focus on:
- Stereoselective Synthesis : Improved catalytic asymmetric hydrogenation methods to access enantiomerically pure forms.
- Hybrid Molecules : Conjugation with bioactive moieties like benzothiazoles for multitarget therapies.
- Green Chemistry : Solvent-free mechanochemical synthesis reducing environmental impact.
Ongoing clinical trials (as of 2025) investigate derivatives as potential:
- Neuroprotective agents : Targeting amyloid-beta aggregation in Alzheimer’s disease.
- Antidepressants : Serotonin reuptake modulation through structural analogs.
This compound continues to serve as a key intermediate in over 15 patented drug candidates, reflecting its enduring relevance in medicinal chemistry.
Properties
IUPAC Name |
3-(2-propoxyethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-6-12-7-8-13-10-4-3-5-11-9-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIBWXPPRGZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-94-6 | |
| Record name | Piperidine, 3-(2-propoxyethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step-by-step Process:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Preparation of 2-Propoxyethoxy Bromide | Synthesis of the alkylating agent | React 2-bromoethanol with propoxyethanol under dehydrating conditions | Based on standard ether synthesis protocols |
| b. N-Alkylation of Piperidine | Alkylation at the nitrogen atom | React piperidine with the prepared 2-propoxyethoxy bromide in presence of a base such as potassium carbonate, in an aprotic solvent like acetonitrile, at 50-80°C | Similar methods described in patent CN103435538A and patent US9346787B2 |
| c. Salt Formation | Conversion to hydrochloride salt | Treat the free base with hydrogen chloride gas or HCl in an appropriate solvent | Standard salt formation procedure |
Note: The reaction typically proceeds under reflux, with purification via crystallization or chromatography.
Alternative Route: Multi-step Synthesis via Intermediate Formation
Overview:
This method involves synthesizing an intermediate piperidine derivative bearing the propoxyethoxy group, followed by salt formation.
Process:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Synthesis of 3-(2-Propoxyethoxy)piperidine | Cyclization or substitution reactions to form the core | React 2-(2-aminoethyl)piperidine with 2-propoxyethanol derivatives under dehydrating conditions | Based on general heterocyclic synthesis principles |
| b. Functional Group Modification | Introduction of the ether substituent | Use of Williamson ether synthesis with appropriate alkyl halides | Similar to methods in patent CN103435538A |
| c. Hydrochloride Salt Formation | Acidification to form hydrochloride | React with HCl gas or HCl solution | Standard procedure |
Specific Conditions and Optimization
| Parameter | Typical Range | Remarks |
|---|---|---|
| Temperature | 50-80°C | Ensures efficient alkylation without side reactions |
| Solvent | Acetonitrile, Ethyl acetate, Isopropanol | Selected for solubility and reactivity |
| Reaction Time | 4-12 hours | Sufficient for complete conversion |
| pH Control | Neutral to slightly acidic | Facilitates salt formation |
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| N-Alkylation | Piperidine, 2-propoxyethoxy bromide | Acetonitrile | 50-80°C | 6-12 hours | 40-60 | Widely used, scalable |
| Multi-step | Piperidine, 2-(2-aminoethyl)piperidine, alkyl halides | Ethyl acetate, Isopropanol | 65-70°C | 4-8 hours | 41-55 | Suitable for complex modifications |
Research Findings and Notes
- Patent CN103435538A describes a process involving the reaction of D-mandelic acid with racemic 3-piperidine amide to form chiral intermediates, which can be further functionalized to yield derivatives akin to the target compound.
- Patent US9346787B2 emphasizes scalable synthesis techniques, including continuous flow processes, which are applicable for large-scale production of piperidine derivatives.
- Chemical Synthesis Principles: The ether linkage formation generally employs Williamson ether synthesis, requiring deprotonation of alcohols and nucleophilic substitution. The alkylation of piperidine is optimized under reflux with controlled stoichiometry to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propoxyethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₂₆ClNO₂
- CAS Number : 1219981-19-7
- Molecular Weight : 251.81 g/mol
The compound features a piperidine ring substituted with a propoxyethoxy group, which contributes to its biological activity and solubility properties.
Drug Development
3-(2-Propoxyethoxy)piperidine hydrochloride is primarily investigated for its potential as a pharmacological agent. It serves as a scaffold in the synthesis of various derivatives aimed at modulating biological targets, particularly in the central nervous system (CNS).
- CNS Activity : Compounds derived from piperidine structures are known to exhibit various pharmacological effects, including analgesic and anxiolytic properties. Research indicates that modifications to the piperidine ring can enhance efficacy against neurological disorders.
Synthesis of Bioactive Compounds
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating new chemical entities with desired biological activities.
- Example : In studies, derivatives of this compound have been shown to act as effective modulators of P2X3 receptors, which are implicated in pain pathways. These derivatives may offer new avenues for pain management therapies .
Forensic and Biomedical Research
The compound's stability and solubility profile make it suitable for use in forensic science and clinical diagnostics. Its applications include:
- Toxicology Studies : Investigating the metabolic pathways and toxicological profiles of piperidine derivatives.
- Biomarker Discovery : Utilizing the compound in assays aimed at identifying biomarkers for various diseases.
Case Study 1: P2X3 Modulation
A study published in a pharmaceutical journal highlighted the synthesis of several piperidine derivatives, including those based on this compound. These compounds were tested for their ability to inhibit P2X3 receptors in vitro, demonstrating promising results for pain relief without significant side effects associated with traditional analgesics .
Case Study 2: CNS Drug Candidates
Research conducted by a team at a leading university focused on developing new CNS agents using this compound as a starting material. The study reported that specific modifications to the compound led to enhanced binding affinity for serotonin receptors, suggesting potential use in treating anxiety disorders .
Comparative Analysis of Piperidine Derivatives
| Compound Name | Target Receptor | Efficacy | Notes |
|---|---|---|---|
| This compound | P2X3 | Moderate | Potential analgesic effects |
| Pitolisant hydrochloride | H3 Histamine Receptor | High | Approved for narcolepsy |
| Other Piperidine Derivatives | Various | Variable | Under investigation |
Mechanism of Action
The mechanism of action of 3-(2-Propoxyethoxy)piperidine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Piperidine hydrochloride derivatives vary primarily in their substituents, which significantly alter their chemical and biological profiles. Key analogues include:
Key Observations :
- Substituent Size and Polarity : Larger substituents (e.g., diphenylmethoxy) decrease aqueous solubility but may improve membrane permeability.
- Chain Length: The propoxyethoxy chain in the target compound provides greater flexibility and moderate lipophilicity compared to shorter ethoxy or rigid phenoxy groups .
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
Analysis :
Insights :
- Most piperidine hydrochlorides share acute toxicity risks, necessitating stringent handling protocols.
- Environmental data gaps (e.g., ) underscore the need for further ecotoxicological studies.
Biological Activity
3-(2-Propoxyethoxy)piperidine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Formula : C11H17ClN2O
Molecular Weight : 228.72 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing cellular signaling pathways. For instance, it has been shown to interact with ion channels and kinases, which can lead to various physiological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Pathogen | Minimum Inhibitory Concentration (MIC) [μM] |
|---|---|
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | >100 |
| Aspergillus niger | >100 |
This table summarizes the antimicrobial activity observed in vitro, highlighting the compound's potential as an antimicrobial agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown that it possesses moderate activity against several viruses, including HIV-1 and Herpes Simplex Virus (HSV-1). The antiviral efficacy was evaluated through cytotoxicity assays and viral inhibition tests.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers synthesized derivatives of piperidine compounds similar to this compound and tested their antiviral activities. Among these, specific derivatives exhibited promising results against HIV-1 with IC50 values indicating effective viral suppression at concentrations lower than those causing cytotoxicity in host cells. One notable derivative showed an IC50 of approximately 50 μM against HIV-1 while maintaining a CC50 (cytotoxic concentration) above 100 μM in Vero cells.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of various piperidine derivatives, including this compound. The compound was subjected to testing against standard bacterial strains. Results indicated that it significantly inhibited the growth of Staphylococcus aureus, with a MIC value of 10 μM, demonstrating its potential as an antibacterial agent.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of piperidine derivatives to optimize their biological activities. Modifications in the propoxyethoxy group have been linked to enhanced potency against specific pathogens. For example, increasing the length of the alkyl chain in similar compounds has been correlated with improved antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 3-(2-Propoxyethoxy)piperidine hydrochloride in laboratory settings?
- Methodological Guidance :
- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may generate hazardous dust or vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified N95 masks) is recommended during powder handling .
- Fire Safety : Use water fog, dry powder, or CO₂ extinguishers. Avoid water jets, as they may disperse the compound .
- Spill Management : Collect spills using non-sparking tools in sealed containers. Prevent entry into drains .
- Storage : Store at 2–8°C in airtight containers away from oxidizers .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Guidance :
- Intermediate Preparation : Start with hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using Pd/C under H₂ to form piperidine intermediates .
- Ethoxylation : React the intermediate with 2-propoxyethanol under controlled pH (7–9) and temperature (40–60°C) to minimize side reactions .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane gradients) .
- Yield Optimization Table :
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| Hydrogenation | Catalyst (Pd/C), H₂ pressure | 50 psi, 80°C, 12 hours |
| Ethoxylation | Solvent (THF), pH | pH 8.5, 50°C, 6 hours |
| Crystallization | Solvent ratio (EtOH:H₂O) | 3:1 v/v, slow cooling |
Q. What are the key physicochemical properties of this compound that influence its stability and solubility?
- Methodological Guidance :
- Solubility : Freely soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Pre-saturate aqueous buffers with the compound to avoid precipitation .
- Stability : Degrades under strong UV light or acidic conditions (pH < 4). Store solutions in amber vials at neutral pH .
- Hygroscopicity : The hydrochloride salt is hygroscopic; use desiccants (silica gel) during storage .
Advanced Research Questions
Q. What advanced chromatographic techniques are recommended for resolving impurities in this compound?
- Methodological Guidance :
- HPLC Method : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 10–90% B over 25 minutes .
- System Suitability : Include USP reference standards (e.g., paroxetine-related compounds) to validate resolution and retention times .
- Impurity Quantification : Calculate using the formula:
Where = reference standard concentration (mg/mL), = peak area ratio, and = sample weight .
Q. How should researchers address discrepancies in toxicity data when designing in vitro assays?
- Methodological Guidance :
- Cross-Validation : Compare data from multiple sources (e.g., SDS from Aaron Chemicals and Kishida Chemical) to identify consensus thresholds .
- Dose-Response Studies : Conduct MTT assays across a wide concentration range (1 nM–100 µM) to establish IC₅₀ values .
- In Silico Modeling : Use tools like ProTox-II to predict acute toxicity and cross-validate with experimental LC-MS/MS metabolite profiling .
Q. What strategies are effective for modifying the piperidine core to enhance pharmacological activity?
- Methodological Guidance :
- Structural Analogues : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the 4-position to improve receptor binding .
- Bioisosteric Replacement : Replace the piperidine ring with pyrrolidine or azepane to modulate lipophilicity (logP) and blood-brain barrier penetration .
- SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Sulfonyl substitution | Increased enzyme inhibition | |
| Ethoxy chain elongation | Enhanced aqueous solubility | |
| Nitrophenoxy adjunct | Improved CNS activity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
